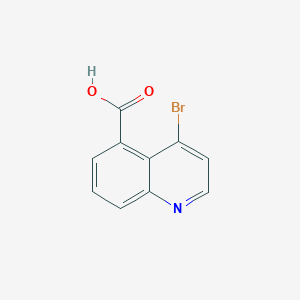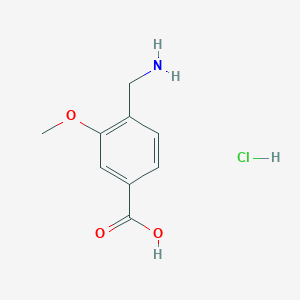![molecular formula C20H11Cl2N B15329336 5,9-Dichloro-7H-dibenzo[c,g]carbazole](/img/structure/B15329336.png)
5,9-Dichloro-7H-dibenzo[c,g]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dichloro-7H-dibenzo[c,g]carbazole is a chemical compound with the molecular formula C20H11Cl2N and a molecular weight of 336.21 g/mol It is a derivative of dibenzo[c,g]carbazole, which is a polycyclic aromatic hydrocarbon containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dichloro-7H-dibenzo[c,g]carbazole typically involves the chlorination of dibenzo[c,g]carbazole. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Dichloro-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives .
Applications De Recherche Scientifique
5,9-Dichloro-7H-dibenzo[c,g]carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 5,9-Dichloro-7H-dibenzo[c,g]carbazole involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound may also interact with various enzymes and receptors, affecting their function and leading to a range of biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,9-Dibromo-7H-dibenzo[c,g]carbazole: Similar in structure but with bromine atoms instead of chlorine.
7H-Dibenzo[c,g]carbazole: The parent compound without halogen substitution.
5,9-Difluoro-7H-dibenzo[c,g]carbazole: Contains fluorine atoms instead of chlorine
Uniqueness
5,9-Dichloro-7H-dibenzo[c,g]carbazole is unique due to its specific halogen substitution, which imparts distinct chemical properties. The presence of chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C20H11Cl2N |
|---|---|
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
9,15-dichloro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H11Cl2N/c21-15-9-17-19(13-7-3-1-5-11(13)15)20-14-8-4-2-6-12(14)16(22)10-18(20)23-17/h1-10,23H |
Clé InChI |
FLUKIZCGTRXXPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15329299.png)
![(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15329306.png)





![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)

